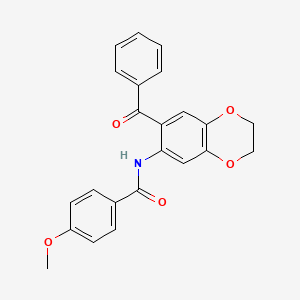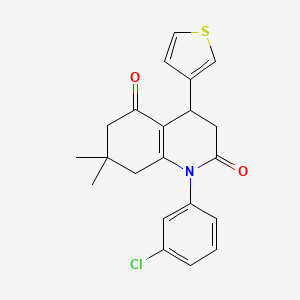
1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-methanesulfonyl-4-methyl-2-trifluoromethyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-methanesulfonyl-4-methyl-2-trifluoromethyl-, methyl ester is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structural features, including a tetrahydropyridine ring, a carboxylic acid group, and multiple substituents such as methanesulfonyl, methyl, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-methanesulfonyl-4-methyl-2-trifluoromethyl-, methyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the tetrahydropyridine ring, followed by the introduction of the carboxylic acid group and subsequent esterification. The methanesulfonyl, methyl, and trifluoromethyl groups are introduced through selective substitution reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-methanesulfonyl-4-methyl-2-trifluoromethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The methanesulfonyl, methyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-methanesulfonyl-4-methyl-2-trifluoromethyl-, methyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-methanesulfonyl-4-methyl-2-trifluoromethyl-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structural features enable it to modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,6-Tetrahydropyridine-3-carboxylic acid, methyl ester
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Comparison: Compared to similar compounds, 1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-methanesulfonyl-4-methyl-2-trifluoromethyl-, methyl ester is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonyl and trifluoromethyl groups enhances its stability and potential for diverse applications.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H14F3NO4S |
|---|---|
Molekulargewicht |
301.28 g/mol |
IUPAC-Name |
methyl 4-methyl-1-methylsulfonyl-6-(trifluoromethyl)-2,5-dihydropyridine-6-carboxylate |
InChI |
InChI=1S/C10H14F3NO4S/c1-7-4-5-14(19(3,16)17)9(6-7,8(15)18-2)10(11,12)13/h4H,5-6H2,1-3H3 |
InChI-Schlüssel |
PPJXZZLEACOVSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCN(C(C1)(C(=O)OC)C(F)(F)F)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-{[(4-chloronaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B15004892.png)
![N-(4-bromophenyl)-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15004898.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B15004925.png)
![7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B15004941.png)

![2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004948.png)
![11-[(Dimethylsulfamoyl)amino]undecanoic acid](/img/structure/B15004954.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B15004957.png)
![7,7-dimethyl-4-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B15004968.png)
![Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N'-diphenyl-](/img/structure/B15004970.png)
![3,5-diphenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15004971.png)
![2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B15004976.png)
![N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15004980.png)
